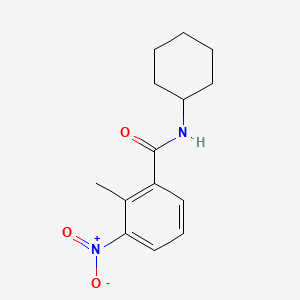![molecular formula C11H10N2O4 B5888526 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has been the subject of scientific research due to its potential as a useful tool in various laboratory experiments. This compound has been synthesized by researchers and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves its ability to react with ROS to form a fluorescent adduct. The adduct is highly fluorescent and can be detected using a fluorescence microscope or other fluorescence-based techniques. This mechanism of action makes 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde a useful tool for studying the effects of ROS on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde are mainly related to its ability to detect ROS in cells. By detecting ROS, researchers can study the effects of these molecules on cellular processes, including cell signaling, DNA damage, and apoptosis. Additionally, 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have low toxicity in cells, making it a safe tool for use in various laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its ability to detect ROS in cells with high sensitivity and specificity. This makes it a useful tool for studying the effects of ROS on cellular processes. Additionally, the low toxicity of this compound in cells makes it a safe tool for use in various laboratory experiments.
One of the limitations of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its limited stability in aqueous solutions. This can make it difficult to use in certain experiments that require long-term stability of the compound. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde. One area of research is the development of new and improved synthesis methods for this compound that are simpler and more efficient. Another area of research is the development of new fluorescent probes based on this compound that can detect other reactive molecules in cells. Additionally, researchers can explore the use of this compound in various disease models to study the role of ROS in disease progression.
Méthodes De Synthèse
The synthesis of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with methyl nitrite and hydrochloric acid to form the corresponding oxime. The oxime is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reduced with triphenylphosphine to form the desired compound. This synthesis method has been optimized by researchers to produce high yields of the compound.
Applications De Recherche Scientifique
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde as a fluorescent probe, researchers can detect the presence of ROS in cells and study their effects on cellular processes.
Propriétés
IUPAC Name |
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-8-11(13(15)17-12-8)7-16-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXTULQCYTAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)C=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)

![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)



![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)



![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)